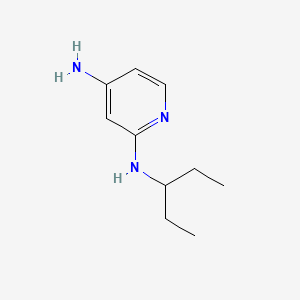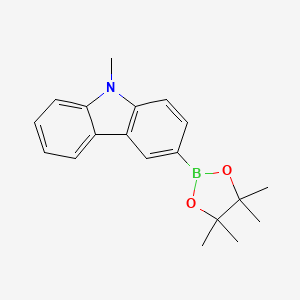
Diethyl 2,2-difluoro-4-methylenepentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2-difluoro-4-methylenepentanedioate is a chemical compound with the molecular formula C10H14F2O4 . It has a molecular weight of 236.21 . This compound is used in various scientific research applications.
Molecular Structure Analysis
The molecular structure of Diethyl 2,2-difluoro-4-methylenepentanedioate consists of 10 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms . The average mass of the molecule is 236.213 Da, and the monoisotopic mass is 236.086014 Da .Physical And Chemical Properties Analysis
Diethyl 2,2-difluoro-4-methylenepentanedioate has a molecular weight of 236.215 . The molecular formula of the compound is C10H14F2O4 .Wissenschaftliche Forschungsanwendungen
Difluoromethylenation of Ketones : Wang, Cao, and Zhou (2016) reported a general difluoromethylenation method for various types of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate, mediated by 18-crown-6 and KOAc. This process provides access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).
Synthesis and Biological Activity : Ju, Hongguang, and Jiufu (2015) synthesized and structurally characterized a compound related to Diethyl 2,2-difluoro-4-methylenepentanedioate, demonstrating its potential in antituberculosis activity (Ju, Hongguang, & Jiufu, 2015).
Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis : Angelastro, Bey, Mehdi, and Peet (1992) prepared a compound through a Reformatsky reaction, which could serve as a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).
Palladium-Catalyzed Annulation : Mandal, Lee, Liu, Peng, and Leung (2000) explored the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate in a palladium-catalyzed process (Mandal et al., 2000).
Synthesis of Substituted 2-Amino-5-Oxo-5,6-Dihydropyrido[4,3-d]Pyrimidine-8-Carboxylates : Zupančič, Svete, and Stanovnik (2009) reported transformations of a related compound into substituted pyridopyrimidines, highlighting its utility in chemical synthesis (Zupančič, Svete, & Stanovnik, 2009).
Non-Ester Pyrethroids Synthesis : Uneme and Okada (1992) used a related compound in the synthesis of non-ester pyrethroids, exploring a novel approach in organic synthesis (Uneme & Okada, 1992).
Photoaffinity Probes : Platz, Admasu, Kwiatkowski, Crocker, Imai, and Watt (1991) studied the photolysis of diazirines in the presence of diethylamine, contributing to the understanding of photoaffinity probes in biological systems (Platz et al., 1991).
Liquid Phase Synthesis : Valle, Mangalaraja, Rivas, Becerra, and Naveenraj (2018) demonstrated a rapid room-temperature liquid-phase synthesis of a molecule related to Diethyl 2,2-difluoro-4-methylenepentanedioate, showing its industrial scale production potential (Valle et al., 2018).
Enzyme-catalyzed Sequential Esterification : Ozegowski, Kunath, and Schick (1994) explored the enzyme-catalyzed sequential esterification of a related compound, showing its application in enzyme-based organic synthesis (Ozegowski, Kunath, & Schick, 1994).
Safety and Hazards
While specific safety and hazard information for Diethyl 2,2-difluoro-4-methylenepentanedioate was not found in the web search results, it’s generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing proper protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
diethyl 2,2-difluoro-4-methylidenepentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBFZCRCMYROJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(C(=O)OCC)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2-difluoro-4-methylenepentanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

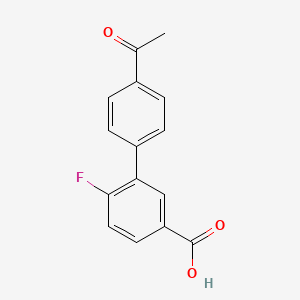
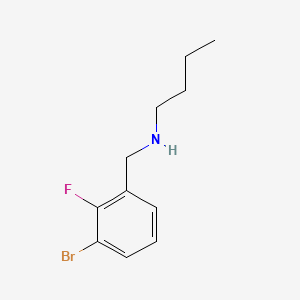

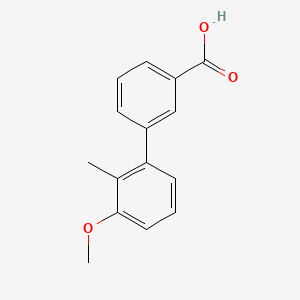

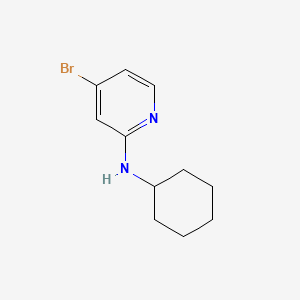
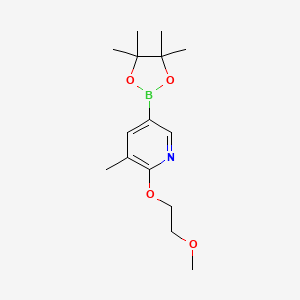

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
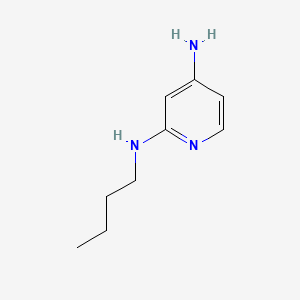
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)

